molecular formula C12H13N3O B2906837 N-(1-benzyl-1H-pyrazol-3-yl)acetamide CAS No. 72159-21-8

N-(1-benzyl-1H-pyrazol-3-yl)acetamide

Cat. No. B2906837
CAS RN: 72159-21-8
M. Wt: 215.256
InChI Key: XASMBFUCDPRHTK-UHFFFAOYSA-N
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Description

“N-(1-benzyl-1H-pyrazol-3-yl)acetamide” is a chemical compound that has been studied in the field of medicinal chemistry . It is a derivative of pyrazole, a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported using Ullmann-type reactions, which are copper-catalyzed reactions with various precursors . These reactions offer new disconnection approaches to compounds of interest and allow C to N bioisosteric replacements .

Scientific Research Applications

Biological Potential of Indole Derivatives

Indole derivatives, which are bioactive aromatic compounds, have shown clinical and biological applications . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Applications in Drug Discovery

1,2,3-Triazoles, which are nitrogen-containing heterocyclic compounds, have found broad applications in drug discovery . They have been used in organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Antiviral Activity

Indole derivatives have shown inhibitory activity against influenza A and CoxB3 virus . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anticancer Activity

Some compounds, such as compound 10ec, have been found to induce apoptosis of BT-474 cells . The clonogenic assay revealed that the inhibition of colony formation in BT-474 cells by 10ec occurred in a concentration-dependent manner .

Antileishmanial Activity

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13 . This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Antimalarial Evaluation

Compound 13 also showed potential for antimalarial evaluation . This is based on its fitting pattern in the LmPTR1 pocket and its lower binding free energy .

properties

IUPAC Name

N-(1-benzylpyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-10(16)13-12-7-8-15(14-12)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASMBFUCDPRHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-1H-pyrazol-3-yl)acetamide

CAS RN

72159-21-8
Record name N-(1-benzyl-1H-pyrazol-3-yl)acetamide
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